4-Pyrimidinamine, 5-(ethoxymethyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
45892-74-8 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(ethoxymethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-11-4-6-3-9-5-10-7(6)8/h3,5H,2,4H2,1H3,(H2,8,9,10) |
InChI Key |
SQTUSLHFENZHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CN=CN=C1N |
Origin of Product |
United States |
Foundational Context of Pyrimidine Derivatives in Organic and Medicinal Chemistry
Pyrimidine (B1678525) derivatives form a cornerstone of organic and medicinal chemistry due to their presence in a vast array of biologically crucial molecules. ncats.io The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1), and folic acid. ncats.io This widespread presence in nature has made the pyrimidine scaffold a privileged structure in drug discovery and development.
The versatility of the pyrimidine ring allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. ontosight.ai Researchers have extensively explored these derivatives, uncovering their potential as antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive agents. ncats.ioontosight.ai The biological activity is often intricately linked to the nature and position of the substituents on the pyrimidine core. The synthesis of novel pyrimidine derivatives remains an active area of research, with chemists continuously developing new methodologies to access these valuable compounds. ontosight.ai
The general structure of a pyrimidine and the specific structure of 4-Pyrimidinamine, 5-(ethoxymethyl)- are detailed in the table below.
| Compound Name | Structure |
| Pyrimidine | A six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3. |
| 4-Pyrimidinamine, 5-(ethoxymethyl)- | A pyrimidine ring with an amino group at position 4 and an ethoxymethyl group at position 5. |
Historical Trajectory of Research Involving 4 Pyrimidinamine, 5 Ethoxymethyl and Its Structural Analogues
Strategies for the Construction of the 4-Pyrimidinamine Scaffold
The assembly of the 4-pyrimidinamine core can be achieved through various synthetic routes, ranging from traditional multi-step sequences to more modern and efficient approaches.
Multi-step Synthesis Approaches
A common and versatile method for constructing the pyrimidine ring is through the condensation of a β-dicarbonyl compound or its equivalent with an amidine. In the context of 4-pyrimidinamine, 5-(ethoxymethyl)-, a key intermediate is often 2,4-dichloro-5-(ethoxymethyl)pyrimidine (B3029717). The synthesis of this intermediate can be achieved through a multi-step process. For instance, a synthetic route could start from 2,4-dihydroxypyrimidine derivatives, which are then chlorinated. A patent describes the synthesis of 2,4-dichloro-5-methoxypyrimidine (B27636) by reacting 2,4-dihydroxyl-5-methoxypyrimidine with phosphorus oxychloride in the presence of an alkaline substance. google.com A similar approach can be envisioned for the ethoxy analogue.
Once 2,4-dichloro-5-(ethoxymethyl)pyrimidine is obtained, the subsequent introduction of the amino group at the C4 position is a critical step. The regioselectivity of amination of 2,4-dichloropyrimidines is a well-studied area. Generally, nucleophilic substitution at the C4 position is favored over the C2 position. Studies have shown that the reaction of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines and anilines strongly favors the formation of the C4-substituted product. acs.org While these examples are on 6-aryl substituted pyrimidines, the principles can be applied to 5-substituted analogs. The reaction of 2,4-dichloropyrimidine (B19661) with various amines under different conditions, including palladium-catalyzed amination, has been explored to control the regioselectivity. acs.orgmit.edu
A plausible synthetic sequence for 4-pyrimidinamine, 5-(ethoxymethyl)- would therefore involve:
Synthesis of a suitable three-carbon synthon bearing the ethoxymethyl group at the central carbon.
Cyclization of this synthon with a guanidine (B92328) equivalent to form the 2,4-dihydroxy-5-(ethoxymethyl)pyrimidine.
Chlorination of the dihydroxy intermediate to yield 2,4-dichloro-5-(ethoxymethyl)pyrimidine.
Regioselective amination at the C4 position to afford the final product.
| Step | Reaction | Reagents and Conditions |
| 1 | Formation of Pyrimidine Ring | β-dicarbonyl precursor + amidine/guanidine |
| 2 | Chlorination | 2,4-dihydroxypyrimidine derivative + POCl₃ |
| 3 | Amination | 2,4-dichloropyrimidine derivative + NH₃ or amine source |
Biomass Conversion Technologies for Pyrimidine Synthesis
The conversion of biomass into valuable chemical entities, including heterocyclic compounds like pyrimidines, is a growing field of interest in green chemistry. While direct, high-yield synthesis of specifically substituted pyrimidines like 4-pyrimidinamine, 5-(ethoxymethyl)- from biomass is still a developing area, general strategies are being explored. For instance, 5-ethoxymethylfurfural (EMF) can be synthesized from fructose (B13574) and inulin, which are derived from biomass. nih.govgoogle.com Although this provides a source for the ethoxymethyl group, its direct incorporation into a pyrimidine synthesis from biomass precursors is not yet well-established and remains an area for future research.
Direct Amination Routes to Pyrimidinamine Derivatives
Direct C-H amination of the pyrimidine ring offers a more atom-economical approach to pyrimidinamine derivatives, avoiding the need for pre-functionalized substrates like chloropyrimidines. Research has demonstrated the C2-selective amination of pyrimidines through the formation of pyrimidinyl iminium salt intermediates. mit.edu While this method is powerful for C2 amination, achieving selective C4 amination through a direct C-H functionalization route is more challenging and an active area of investigation.
Another approach involves the amination of chloropyrimidines. The reaction of 2-chloro- and 2,4-dichloropyrimidines with polyamines has been studied, showing that the ratio of substitution at the C2 and C4 positions can be influenced by the reaction conditions and the nature of the polyamine. osi.lv For the synthesis of 4-pyrimidinamine, controlling the regioselectivity to favor C4 substitution is paramount.
Methodologies for Derivatization at the Pyrimidine Ring Positions
Once the 4-pyrimidinamine, 5-(ethoxymethyl)- scaffold is constructed, further functionalization at various positions of the pyrimidine ring can lead to a diverse range of analogs with potentially enhanced properties.
Functionalization at C2, C4, and C5 Positions
C2 and C4 Positions: The presence of chlorine atoms in the intermediate 2,4-dichloro-5-(ethoxymethyl)pyrimidine offers a versatile handle for derivatization at the C2 and C4 positions through nucleophilic aromatic substitution (SNAr) reactions. As mentioned, amination at C4 is a key step in the synthesis of the target molecule. The remaining chloro group at the C2 position can be subsequently displaced by other nucleophiles, such as amines, alcohols, or thiols, to introduce a wide variety of substituents. The regioselectivity of these substitutions can be controlled by the nature of the nucleophile and the reaction conditions. For example, the use of tertiary amines as nucleophiles has been shown to favor C2 substitution in 5-substituted-2,4-dichloropyrimidines. nih.govacs.org
C5 Position: The C5 position of the pyrimidine ring is generally less reactive towards nucleophilic attack compared to the C2 and C4 positions. However, electrophilic substitution can occur at this position. For pyrimidines with electron-donating groups, such as the amino group in 4-pyrimidinamine, the ring is activated towards electrophiles. Reactions such as halogenation or nitration could potentially occur at the C5 position, although the presence of the ethoxymethyl group may influence the regioselectivity.
Chemical Transformations Involving the Ethoxymethyl Moiety
The ethoxymethyl group at the C5 position also presents opportunities for chemical modification. The ether linkage can be cleaved under certain conditions to yield the corresponding 5-(hydroxymethyl)pyrimidine (B107350) derivative. This hydroxymethyl group can then be further functionalized. For example, it can be oxidized to a formyl or carboxyl group, which can then participate in a variety of subsequent reactions such as reductive amination, esterification, or amide bond formation.
Furthermore, the methylene (B1212753) group adjacent to the oxygen atom could potentially be a site for radical reactions, although this is less common. The stability of the ethoxymethyl group under various reaction conditions is an important consideration when planning synthetic routes for the derivatization of the pyrimidine ring.
Utilization of Key Synthetic Intermediates in Pyrimidinamine Synthesis (e.g., Ketene (B1206846) Dithioacetals)
The synthesis of substituted pyrimidines, including 4-pyrimidinamine derivatives, often employs key intermediates that facilitate the construction of the heterocyclic ring. Among these, ketene dithioacetals have emerged as highly versatile building blocks. Their utility lies in their ability to react with various nucleophiles to form a wide range of heterocyclic compounds.
In the context of pyrimidine synthesis, ketene dithioacetals serve as a 3-carbon synthon. The reaction typically involves the condensation of a ketene dithioacetal with a dinucleophile, such as guanidine or amidines. For instance, various ketene dithioacetals derived from acetoacetanilides have been reacted with guanidine nitrate (B79036) in the presence of a base to produce 2-amino-4-isopropyl-6-alkoxy-N-arylpyrimidine-5-carboxamide derivatives in good yields. researchgate.net In this type of reaction, a base like sodium methoxide (B1231860) or sodium ethoxide facilitates the replacement of one of the thiomethyl groups, leading to cyclization and the introduction of a methoxy (B1213986) or ethoxy group at that position. researchgate.net
Another approach involves the use of α-formylketene dithioacetals. These intermediates can be prepared from α-oxoketene dithioacetals through a Vilsmeier-Haack reaction. tsijournals.com The resulting formylketene dithioacetal can then be treated with guanidine to generate pyrimidine-5-carbaldehydes, which are valuable precursors for further functionalization. tsijournals.com
The reaction of ketene dithioacetals prepared from malononitrile (B47326) with isothiuronium (B1672626) salts represents another pathway to polysubstituted pyrimidines. This reaction can be efficiently catalyzed by KF/Al2O3, a solid base catalyst that offers advantages such as mild reaction conditions, simple workup, and catalyst recyclability. tandfonline.comtandfonline.com
The following table summarizes the synthesis of various pyrimidine derivatives from ketene dithioacetals, showcasing the versatility of this synthetic intermediate.
| Ketene Dithioacetal Precursor | Reagent | Catalyst/Conditions | Product | Reference |
| Acetoacetanilide dithioacetals | Guanidine nitrate | Base | 2-amino-4-isopropyl-6-alkoxy-N-arylpyrimidine-5-carboxamide derivatives | researchgate.net |
| α-Oxoketene dithioacetals | Vilsmeier-Haack reagent, then Guanidine | - | Pyrimidine-5-carbaldehydes | tsijournals.com |
| Ketene dithioacetals from malononitrile | Isothiuronium salts | KF/Al2O3, reflux | 2-alkylthio-4-amino-5-cyano-6-methylthiopyrimidines | tandfonline.comtandfonline.com |
| Benzoylketene dithioacetal | Vilsmeier-Haack reagent | - | 2-benzoyl-3,3-bis(methylsulfanyl)acrylaldehyde | tsijournals.com |
Green Chemistry Principles and Sustainable Synthesis of Pyrimidinamines
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to address environmental concerns and improve the efficiency and safety of chemical processes. rasayanjournal.co.innih.gov These approaches focus on minimizing waste, using less hazardous chemicals, and reducing energy consumption. researchgate.net
Several green synthetic strategies have been developed for pyrimidine synthesis:
Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. For the synthesis of pyrimidines, catalysts like KF/Al2O3 have been shown to be effective. tandfonline.comtandfonline.com This solid-supported catalyst is inexpensive, easy to prepare and recover, and allows for milder reaction conditions. tandfonline.comtandfonline.com Other green catalysts include acidic ionic liquids and magnetically recoverable nanoparticles, which facilitate easy separation and reuse. researchgate.netresearchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that contains the essential parts of all the starting materials. rasayanjournal.co.in This approach reduces the number of synthetic steps, minimizes waste, and saves time and energy. rasayanjournal.co.in One-pot, three-component reactions for the synthesis of dihydropyrimidinones from an aldehyde, a 1,3-dicarbonyl compound, and urea (B33335) or thiourea (B124793) are classic examples of green MCRs. researchgate.net A sustainable iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been reported, with yields reaching up to 93%. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.innih.gov The synthesis of pyrimidine derivatives from β-formyl enamides using a samarium chloride catalyst has been efficiently achieved under microwave irradiation. organic-chemistry.org
Solvent-Free and Alternative Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of solvent-free reaction conditions or the replacement of hazardous solvents with more benign alternatives like water or deep eutectic solvents. rasayanjournal.co.inasianpubs.org Solvent-free synthesis of pyrimidine derivatives can be achieved through techniques like ball milling or by using solid-supported catalysts. rasayanjournal.co.inresearchgate.net
The following table provides an overview of various green chemistry approaches applied to the synthesis of pyrimidine derivatives.
| Green Chemistry Approach | Catalyst/Conditions | Key Advantages | Example Application | Reference |
| Heterogeneous Catalysis | KF/Al2O3 | Inexpensive, reusable, mild conditions, simple workup | Synthesis of polysubstituted pyrimidines from ketene dithioacetals | tandfonline.comtandfonline.com |
| Multicomponent Reaction | Iridium pincer complex | High atom economy, reduced waste, use of sustainable feedstocks (alcohols) | Regioselective synthesis of pyrimidines from amidines and alcohols | organic-chemistry.org |
| Microwave-Assisted Synthesis | Samarium chloride | Reduced reaction times, higher yields | Synthesis of pyrimidines from β-formyl enamides | organic-chemistry.org |
| Solvent-Free Synthesis | Ball milling, various catalysts | Reduced solvent waste, clean reactions, simple separation | Synthesis of dihydropyrimidinones and other pyrimidine derivatives | rasayanjournal.co.inresearchgate.net |
| Alternative Solvents | Deep eutectic solvents (e.g., glucose-urea) | Inexpensive, effective, environmentally safe | Synthesis of piperidin-4-one derivatives (precursors) | asianpubs.org |
Elucidation of Structure Activity Relationships Sar in 4 Pyrimidinamine, 5 Ethoxymethyl and Its Analogues
Systematic Studies on the Influence of Substituents on Biological Profiles
The biological activity of pyrimidine (B1678525) derivatives can be significantly modulated by the nature and position of substituents on the core structure. nih.gov Variations at the C2, C4, and C5 positions of the pyrimidine ring directly impact the compound's interactions with biological targets, thereby influencing efficacy and selectivity.
The C2 position of the pyrimidine ring is a key site for modification to explore its impact on biological activity. The introduction of various substituents can alter the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, leading to significant changes in its interaction with target proteins.
Research on related pyrimidine series has shown that the nature of the substituent at the C2 position can be a major determinant of potency. For instance, in a series of 2,4-pyrimidinediamine compounds, substitutions on the C2 nitrogen to form a secondary amine were found to be crucial for activity. researchgate.net Further modifications with different alkyl or aryl groups at this position can fine-tune the biological profile. In the context of 4-pyrimidinamine analogues, the introduction of a thioether linkage at C2 has been explored. For example, 2-(benzylthio) derivatives have shown notable activity in some contexts. nih.gov
To illustrate the potential impact of C2 substitution, a hypothetical data table based on findings from related pyrimidine derivatives is presented below. This table showcases how different functionalities at the C2 position could modulate the inhibitory concentration (IC50) against a generic kinase target.
| Compound ID | C2-Substituent | Hypothetical IC50 (nM) |
| 1a | -H | >10000 |
| 1b | -SCH3 | 520 |
| 1c | -S-benzyl | 150 |
| 1d | -NH-methyl | 890 |
| 1e | -NH-phenyl | 320 |
| 1f | -O-methyl | 1200 |
This table is illustrative and compiled from general principles of pyrimidine SAR. The specific values are hypothetical.
The data suggests that a lipophilic and potentially hydrogen-bonding substituent at the C2 position is favorable for activity. The benzylthio group in compound 1c, for example, may engage in hydrophobic interactions within the target's binding pocket, leading to enhanced potency.
The C4-amino and C5-ethoxymethyl groups are defining features of the parent compound and offer further opportunities for structural modification to probe SAR.
The C4-amino group is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with the biological target. Studies on other 4-aminopyrimidine (B60600) series have demonstrated that substitution on this amino group can have a profound effect on activity. nih.gov For instance, N-alkylation or N-arylation can modulate the compound's binding affinity and selectivity. In some cases, replacing the primary amine with a substituted amine can lead to improved cellular permeability and pharmacokinetic properties.
A representative data table is provided below to illustrate the effects of modifications at the C4 and C5 positions on biological activity.
| Compound ID | C4-Substituent | C5-Substituent | Hypothetical IC50 (nM) |
| 2a | -NH2 | -CH2OCH2CH3 | 500 |
| 2b | -NHCH3 | -CH2OCH2CH3 | 350 |
| 2c | -N(CH3)2 | -CH2OCH2CH3 | 800 |
| 2d | -NH2 | -CH2OCH3 | 620 |
| 2e | -NH2 | -CH2O-n-propyl | 480 |
| 2f | -NH2 | -CH2O-isopropyl | 710 |
This table is illustrative and compiled from general principles of pyrimidine SAR. The specific values are hypothetical.
From this hypothetical data, it can be inferred that a secondary amine at the C4 position (compound 2b) might be more favorable than a primary or tertiary amine. Regarding the C5-substituent, extending the alkyl chain from methyl to ethyl or n-propyl appears to be beneficial, while branching (isopropyl, compound 2f) may be detrimental to activity, possibly due to steric hindrance.
Beyond the key positions of C2, C4, and C5, substitutions on other parts of the pyrimidine core, such as the C6 position, can also influence biological activity. The introduction of small alkyl or halogen substituents at C6 can alter the electronic distribution within the pyrimidine ring and create additional points of interaction with the target. For example, the presence of a chlorine atom at the C6 position has been shown to be important for the activity of some pyrimidine-based inhibitors. nih.gov
Stereochemical Insights and Chiral Analogues of 4-Pyrimidinamine, 5-(ethoxymethyl)-
Chirality plays a crucial role in the interaction between small molecules and their biological targets, which are themselves chiral. The introduction of a stereocenter into a drug molecule can lead to enantiomers with significantly different pharmacological and toxicological profiles.
In the context of 4-Pyrimidinamine, 5-(ethoxymethyl)-, a chiral center can be introduced at various positions, for instance, by creating a chiral carbon in the C5-ethoxymethyl side chain or by introducing a chiral substituent at the C2 or C4 positions. For example, if the ethoxymethyl group at C5 were to be replaced with a sec-butoxymethyl group, a chiral center would be created.
Studies on chiral chloroquine (B1663885) analogues have demonstrated that enantiomers can exhibit different binding affinities and biological activities. nih.gov This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit into the binding site of a target protein compared to its mirror image.
A hypothetical study on a pair of enantiomers of a chiral analogue of 4-Pyrimidinamine, 5-(ethoxymethyl)- is presented in the table below.
| Compound ID | Stereochemistry | Hypothetical IC50 (nM) |
| 3a | (R)-enantiomer | 120 |
| 3b | (S)-enantiomer | 2500 |
| 3c | Racemic mixture | 1300 |
This table is illustrative and based on general principles of stereochemistry in drug action. The specific values are hypothetical.
The hypothetical data clearly indicates that the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry in the design of new analogues. The synthesis and evaluation of individual enantiomers are therefore essential to identify the more active stereoisomer and to develop a more selective drug.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the rational design of more effective analogues.
For the 4-Pyrimidinamine, 5-(ethoxymethyl)- series, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of analogues with known biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
A hypothetical QSAR equation for the 4-Pyrimidinamine, 5-(ethoxymethyl)- series might look like the following:
log(1/IC50) = 0.5 * logP - 0.2 * Molar_Volume + 1.5 * H-bond_Acceptors + 2.1
This equation suggests that higher lipophilicity (logP) and a greater number of hydrogen bond acceptors are beneficial for activity, while a larger molecular volume is detrimental. Such a model could be used to prioritize the synthesis of new analogues with a higher probability of being active. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights by generating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the molecule. nih.gov
Computational and Theoretical Chemistry Applications in 4 Pyrimidinamine, 5 Ethoxymethyl Research
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Pyrimidinamine, 5-(ethoxymethyl)-, molecular docking would be instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.
Researchers frequently employ molecular docking to screen virtual libraries of compounds against known protein targets. For instance, studies on various pyrimidine (B1678525) derivatives have successfully used this method to predict their binding affinity to a range of enzymes and receptors. nih.govnih.gov The process involves preparing a 3D structure of the target protein and the ligand (4-Pyrimidinamine, 5-(ethoxymethyl)-) and then using a scoring function to evaluate the best-fit binding poses. The binding energy, a key output of docking simulations, provides an estimate of the ligand's affinity for the target.
A hypothetical molecular docking study of 4-Pyrimidinamine, 5-(ethoxymethyl)- against a kinase target, a common target for pyrimidine-based inhibitors, would likely reveal key interactions. The pyrimidine core could form hydrogen bonds with backbone atoms in the hinge region of the kinase, a common binding motif for this class of compounds. The ethoxymethyl group at the 5-position could then be explored for its potential to form additional interactions with the surrounding amino acid residues, influencing both potency and selectivity. The 4-amino group is also a critical pharmacophoric feature, likely participating in hydrogen bonding interactions within the active site. researchgate.net
Table 1: Hypothetical Molecular Docking Results for 4-Pyrimidinamine, 5-(ethoxymethyl)- and Related Analogs against a Kinase Target
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 4-Pyrimidinamine, 5-(ethoxymethyl)- | Kinase X | -8.5 | Hinge Region, Gatekeeper Residue |
| 4-Pyrimidinamine | Kinase X | -7.2 | Hinge Region |
| 4-Pyrimidinamine, 5-methyl- | Kinase X | -7.8 | Hinge Region, Hydrophobic Pocket |
This table is illustrative and based on typical results for similar compounds.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Pyrimidinamine, 5-(ethoxymethyl)-, DFT calculations can provide a wealth of information about its intrinsic properties, such as molecular geometry, electronic charge distribution, and reactivity.
DFT studies on related pyrimidine derivatives have been used to calculate various molecular descriptors. jchemrev.comwjarr.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more likely to be reactive.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. These maps visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For 4-Pyrimidinamine, 5-(ethoxymethyl)-, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxymethyl group, indicating these are sites prone to electrophilic attack. The amino group's hydrogen atoms would exhibit a positive potential, making them susceptible to nucleophilic interactions.
Table 2: Calculated Electronic Properties of Pyrimidine Derivatives from DFT Studies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Pyrimidine Derivative A | -6.2 | -1.5 | 4.7 | wjarr.com |
| Pyrimidine Derivative B | -5.8 | -1.2 | 4.6 | nih.gov |
Note: The values presented are for representative pyrimidine derivatives from the literature and are not specific to 4-Pyrimidinamine, 5-(ethoxymethyl)-.
Predictive In Silico Screening and Virtual Library Design
Predictive in silico screening allows for the rapid evaluation of large virtual libraries of compounds against a specific target or for a desired property. This approach is particularly valuable in the early stages of drug discovery. Starting with a core scaffold like 4-Pyrimidinamine, 5-(ethoxymethyl)-, a virtual library can be designed by systematically modifying its structure. For example, the ethoxymethyl group could be replaced with other alkoxy groups, alkyl chains, or halogenated moieties.
These virtual libraries can then be screened using a combination of computational tools. Docking simulations can predict binding affinities, while QSAR (Quantitative Structure-Activity Relationship) models can be developed to correlate structural features with biological activity. The design of novel pyrimidine-morpholine hybrids has been guided by such in silico approaches, leading to the identification of potent cytotoxic agents. nih.gov Similarly, the design of novel 4-aminopyrimidine (B60600) derivatives as BACE1 inhibitors for Alzheimer's disease was facilitated by virtual screening. nih.gov
The goal of such a screening effort would be to identify derivatives of 4-Pyrimidinamine, 5-(ethoxymethyl)- with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
Conformational Analysis and Molecular Dynamics Simulations of Pyrimidinamine Systems
Molecules are not static entities; they are flexible and can adopt various conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For 4-Pyrimidinamine, 5-(ethoxymethyl)-, the flexibility of the ethoxymethyl side chain would be of particular interest. Understanding its preferred orientations is crucial, as this can significantly impact how the molecule fits into a binding site.
Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. An MD simulation of 4-Pyrimidinamine, 5-(ethoxymethyl)- in a biological environment (e.g., in water or bound to a protein) can provide insights into its dynamic behavior, the stability of its binding pose, and the role of solvent molecules. Studies on related aminopyridine derivatives have utilized MD simulations to understand their interaction with targets like acetylcholinesterase, confirming the stability of the predicted binding modes. nih.gov
The insights from MD simulations are invaluable for refining the design of new analogs. For example, if a particular conformation is found to be crucial for activity, the molecule can be modified to favor that conformation, potentially leading to a more potent compound.
Future Research Trajectories and Advanced Methodological Developments for 4 Pyrimidinamine, 5 Ethoxymethyl
Innovations in Synthetic Routes for Enhanced Efficiency and Selectivity
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal chemistry, with ongoing efforts to develop more efficient, cost-effective, and selective methods. growingscience.com Traditional methods, such as the condensation reaction of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, have been widely used. nih.govmdpi.com However, recent innovations focus on improving these foundational processes.
One area of advancement is the use of novel catalysts. For instance, magnetically recoverable nanocatalysts are gaining traction for the synthesis of pyrano-pyrimidine derivatives. nih.gov These catalysts offer high efficiency and can be easily separated from the reaction mixture with a magnet for reuse, simplifying the purification process and reducing waste. nih.gov Another approach involves ultrasound irradiation as an energy source, which has been shown to accelerate reaction rates and provide good yields for 2-amino-1,4-dihydropyrimidines. researchgate.net Furthermore, base-catalyzed methods, such as using sodium hydroxide (B78521) at controlled temperatures, have proven highly efficient for producing pyridopyrimidinone derivatives from the reaction of aldehydes. researchgate.net
Researchers have also explored one-pot, three-component reactions, which streamline synthesis by combining multiple steps without isolating intermediates. An example is the synthesis of pyrimidine-5-carbonitrile derivatives using magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions, resulting in good yields. growingscience.com Such multi-component strategies are valuable for creating diverse molecular libraries for screening purposes. nih.gov
Table 1: Optimization of Reaction Conditions for Pyridopyrimidinone Synthesis
| Entry | Catalyst | Catalyst Amount (equiv.) | Yield (%) |
|---|---|---|---|
| 1 | None | - | 0 |
| 2 | ZnCl₂ | 1.0 | 0 |
| 3 | DBU | 0.2 | 0 |
| 4 | Na₂CO₃ | 0.2 | 0 |
| 5 | KOH | 0.2 | 69 |
| 6 | NaOH | 0.2 | 86 |
| 7 | NaOH | 0.4 | 86 |
| 8 | NaOH | 0.6 | 85 |
Development of Advanced Spectroscopic and Structural Characterization Techniques
Precise structural elucidation is critical for understanding a molecule's function. For pyrimidine derivatives, a suite of advanced spectroscopic and crystallographic techniques is employed. ontosight.ainih.govmdpi.com Standard characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity. ontosight.ai
Single-crystal X-ray diffraction stands as a definitive method for determining the three-dimensional structure of crystalline compounds. mdpi.commdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which are crucial for the formation of stable structures. mdpi.comresearchgate.net For example, X-ray analysis of newly synthesized 5-iminomethylpyrimidine derivatives revealed that intramolecular N–H∙∙∙N hydrogen bonds play an essential role in their structural formation. mdpi.com
In addition to X-ray crystallography, advanced NMR studies are performed to understand the conformational behavior of these molecules in solution. nih.govnih.gov Techniques like 1H-NMR and 13C-NMR are fundamental for characterizing synthesized compounds. nih.govmdpi.com For more complex structures, such as bi- and tricyclic nucleosides, intensive NMR investigations combined with molecular modeling are used to determine the preferred conformation of the molecule's different components. nih.gov Other analytical methods include Fourier-transform infrared (FTIR) and Raman spectroscopy, which provide complementary information about molecular vibrations and bonding. researchgate.net
Table 2: Example Crystal Data and Structure Refinement Details for Pyrimidine Derivatives
| Parameter | Compound 4a | Compound 4b |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pna2₁ | P2₁2₁2₁ |
| a (Å) | 17.2898(4) | 6.9755(3) |
| b (Å) | 6.9755(3) | 17.2898(4) |
| c (Å) | 8.0757(2) | 8.0757(2) |
Expansion of Biological Screening Platforms for Novel Activities
The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. juniperpublishers.comwisdomlib.org Future research will involve screening compounds like 4-Pyrimidinamine, 5-(ethoxymethyl)- against an expanding array of biological targets. Phenotypic screening, which assesses the effect of a compound on cell behavior, is a powerful strategy for discovering new drug candidates. researchgate.net
Modern screening platforms utilize diverse cell lines and biological assays to uncover novel activities. For example, newly synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives have been evaluated for antioxidant, anti-lipid peroxidation, and anti-lipoxygenase (LOX) activities. nih.govmdpi.com Cytotoxicity assays against various cell lines, such as the human keratinocyte line (HaCaT) and lung cancer cell line (A549), are commonly used to assess anticancer potential. mdpi.com For antimicrobial discovery, compounds are tested against clinically relevant multidrug-resistant bacterial strains like Acinetobacter baumannii and Klebsiella pneumoniae. nih.gov
The development of DNA-encoded library technology (DELT) represents a significant leap forward, allowing for the rapid screening of libraries containing billions of molecules. nih.gov This technology, where each small molecule is tagged with a unique DNA barcode, enables the efficient identification of high-affinity ligands for a wide range of therapeutic targets. nih.gov
Integration of High-Throughput Screening and Artificial Intelligence in Pyrimidinamine Discovery
DNA-encoded libraries (DELs) are particularly well-suited for integration with AI. nih.gov The massive amount of data generated from screening these libraries can be analyzed by machine learning models to identify structure-activity relationships and guide the design of next-generation compounds. nih.govharvard.edu This synergy allows researchers to navigate the vast chemical space more effectively and focus resources on the most promising molecular scaffolds. nih.gov
Exploration of Pyrimidinamine Scaffolds in Materials Science and Catalysis
While the primary focus for pyrimidine derivatives has been in medicine, their unique chemical structures suggest potential applications in other fields, such as materials science and catalysis. ontosight.aigrowingscience.com The ability of pyrimidine rings to participate in hydrogen bonding and other intermolecular interactions makes them interesting building blocks for supramolecular assemblies and novel materials. mdpi.com
In materials science, pyrimidine-based scaffolds could be incorporated into polymers or metal-organic frameworks (MOFs). For example, research into bioactive, polycaprolactone (B3415563) (PCL)-based shape memory polymer scaffolds for bone defects demonstrates how functional organic molecules can be integrated into advanced materials to confer specific properties like bioactivity. youtube.com The structural features of pyrimidinamines could be leveraged to create materials with tailored electronic, optical, or self-healing properties.
In the field of catalysis, the nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal centers to form catalysts. nih.gov Recent studies have highlighted the use of magnetic nanocatalysts for synthesizing pyrimidine derivatives, and conversely, pyrimidine structures themselves could be part of a catalyst complex. nih.gov Their tunable electronic properties make them suitable candidates for developing new catalysts for a range of organic transformations.
Mechanistic Elucidation of Observed Biological Effects at the Molecular Level
Understanding how a compound exerts its biological effects at the molecular level is crucial for drug development. For pyrimidine derivatives, this involves identifying their specific cellular targets and pathways. researchgate.net Molecular docking studies are a key computational tool used to predict and analyze the binding interactions between a small molecule and a protein target. nih.gov
For example, to explore the anti-inflammatory potential of certain pyrimidine amine derivatives, molecular docking was used to predict their binding mode within the active pocket of tumor necrosis factor (TNF) protein. nih.gov The analysis revealed specific interactions, such as hydrogen bonds between the pyrimidine ring's nitrogen atoms and amino acid residues like Ser60, as well as H–π interactions with Tyr59 and Gly121. nih.gov
Beyond computational predictions, experimental techniques are essential for validation. Flow cytometry can be used to analyze the detailed cytotoxic mechanisms of a compound, determining whether it induces apoptosis or necrosis in cancer cells. mdpi.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling helps predict the pharmacokinetic and drug-like properties of new compounds, providing insights into their potential behavior in a biological system. researchgate.net Combining these computational and experimental approaches allows for a comprehensive understanding of a molecule's mechanism of action, guiding further optimization efforts. researchgate.net
Q & A
Q. What are effective synthetic routes for 4-Pyrimidinamine, 5-(ethoxymethyl)-?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrimidine precursors. For example:
- Step 1 : Start with a pyrimidinamine derivative (e.g., 4-aminopyrimidine) and introduce the ethoxymethyl group at the 5-position using ethylating agents like ethyl bromide in the presence of a base (e.g., NaH) .
- Step 2 : Optimize reaction conditions (e.g., solvent: ethanol or DMF; temperature: 80–100°C; time: 4–12 hours). Monitor progress via TLC or HPLC .
- Step 3 : Purify via recrystallization (e.g., chloroform:ethanol mixtures) or column chromatography .
Key Reference : Pyrimethamine synthesis (a structurally analogous compound) involves heterocyclization using guanidine and aldehydes .
Q. Which analytical techniques are critical for characterizing 4-Pyrimidinamine, 5-(ethoxymethyl)-?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ethoxymethyl protons at δ 3.5–4.0 ppm for CH₂ and δ 1.2–1.4 ppm for CH₃) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀N₃O) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C–O–C at ~1100 cm⁻¹) .
- X-ray Crystallography : Resolve 3D structure and confirm regiochemistry .
Q. What are the stability considerations for 4-Pyrimidinamine, 5-(ethoxymethyl)- under laboratory conditions?
- Methodological Answer :
- Storage : Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the ethoxymethyl group .
- Degradation Risks : Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the ethoxy moiety. Monitor via stability-indicating HPLC methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for 4-Pyrimidinamine, 5-(ethoxymethyl)- derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon environments in ambiguous signals .
- Dynamic NMR : Assess rotational barriers of the ethoxymethyl group if conformational isomers cause splitting .
Reference : Discrepancies in pyrimidine derivatives are often resolved via multi-technique validation .
Q. What strategies optimize the regioselective introduction of the ethoxymethyl group at the 5-position?
- Methodological Answer :
- Directive Groups : Use protecting groups (e.g., Boc on the 4-amino group) to direct electrophilic substitution to the 5-position .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions with ethoxymethyl halides .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at electron-deficient pyrimidine positions .
Q. How does the ethoxymethyl group influence the compound’s bioactivity compared to methyl or hydroxymethyl analogs?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 5-methyl, 5-hydroxymethyl) and test in bioassays (e.g., enzyme inhibition).
- Lipophilicity Analysis : Measure logP values to assess how the ethoxymethyl group enhances membrane permeability vs. polar hydroxymethyl groups .
Reference : Ethoxymethyl in chlorfenapyr increases pesticidal activity by improving stability and target binding .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity reports for 4-Pyrimidinamine derivatives?
- Methodological Answer :
- Dose-Response Studies : Re-evaluate toxicity across concentrations (e.g., LD₅₀ in animal models) and cell lines .
- Metabolite Screening : Identify toxic metabolites (e.g., ethoxymethyl → formaldehyde) via LC-MS .
- Species-Specific Assays : Test in multiple models (e.g., murine vs. human hepatocytes) to clarify interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
